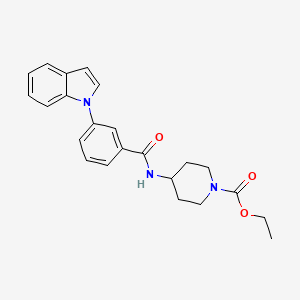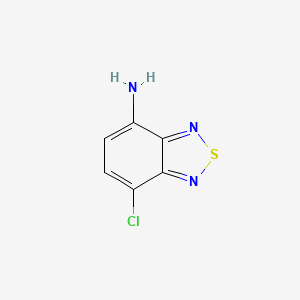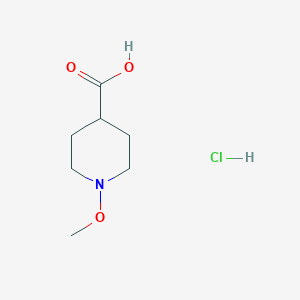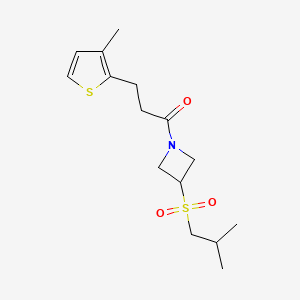![molecular formula C13H11N3OS2 B2740150 2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione CAS No. 866142-94-1](/img/structure/B2740150.png)
2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” is a complex organic compound. It belongs to the class of compounds known as thiadiazoles . Thiadiazoles are known for their wide range of biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amino compounds, aromatic aldehydes, and malononitrile/ethyl cyanoacetate . In one study, a three-component reaction was used to synthesize a novel four-fused ring heterocyclic system . The reaction involved 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .
Molecular Structure Analysis
The molecular structure of “2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” can be inferred from similar compounds. For instance, the structure of related compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes .
Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” can be inferred from similar compounds. For instance, the structures of synthesized compounds were elucidated by various spectral analyses .
Applications De Recherche Scientifique
Antitumor and Anticancer Properties
The presence of the N–C–S moiety in 1,3,4-thiadiazolo[3,2-a]pyrimidines makes them potent antitumor agents. Researchers have investigated their ability to inhibit cancer cell proliferation by disrupting DNA replication processes. These compounds hold potential as future antitumor drugs .
Antioxidant Activity
Studies have highlighted the antioxidant properties of 1,3,4-thiadiazolo[3,2-a]pyrimidines. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for developing novel antioxidants .
Antimicrobial Agents
The compound exhibits antimicrobial activity against various pathogens. Researchers have explored its effectiveness against bacteria and fungi, suggesting its potential use in combating infections .
Antiglycation Agents
1,3,4-Thiadiazolo[3,2-a]pyrimidines have been investigated as antiglycation agents. Glycation plays a role in aging and diabetes-related complications, and compounds like this one may help mitigate glycation-induced damage .
Analgesic Properties
Some studies have reported the analgesic activity of 1,3,4-thiadiazolo[3,2-a]pyrimidines. These compounds could potentially serve as pain-relieving agents .
Neurological Applications
The compound’s structural features make it relevant in treating neurological diseases. Researchers have explored its potential in managing conditions like Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been known to display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , and antihypertensive activity . They are also known for acetylcholinesterase inhibition for the treatment of Alzheimer’s disease .
Mode of Action
It is known that thiadiazoles can inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . They are considered the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .
Biochemical Pathways
For instance, 1,3,4-thiadiazoles are known to inhibit bacterial DNA gyrase B , a critical enzyme involved in DNA replication.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antimicrobial, anticancer, antioxidant, and antihypertensive effects .
Orientations Futures
Future research could focus on further exploring the synthesis, properties, and potential applications of “2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione” and related compounds. For instance, the use of green principles and efficient catalysts to achieve excellent yields is a cherished goal in organic synthesis .
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-6-11(18)16-13(14-8)19-12(15-16)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVPFUMOFYOTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C(=N1)SC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,9,9a-Trimethyl-1-prop-2-enylimidazolidino[1,2-a]indolin-2-one](/img/structure/B2740072.png)

![ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2740074.png)

![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2740082.png)
![ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2740083.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2740086.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2740088.png)